Gentamicin A3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gentamicin A3 is a component of the gentamicin complex, which is an aminoglycoside antibiotic produced by the bacterium Micromonospora purpurea. Gentamicin is widely used to treat serious infections caused by both gram-negative and gram-positive bacteria. This compound, along with other components like Gentamicin C1, C1a, and C2, contributes to the antibiotic’s overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentamicin A3 is typically isolated from the fermentation broth of Micromonospora purpurea. The fermentation process involves culturing the bacterium under specific conditions that promote the production of gentamicin. The isolation process includes several steps such as filtration, extraction, and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Industrial Production Methods

Industrial production of gentamicin involves large-scale fermentation of Micromonospora purpurea. The fermentation broth is subjected to downstream processing, which includes cell separation, extraction, and purification to isolate gentamicin components, including this compound. Advanced techniques like ultrafiltration and ion-exchange chromatography are often employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Gentamicin A3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can occur at specific positions on the gentamicin molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents

Major Products Formed

The major products formed from these reactions include various gentamicin derivatives that may have altered antibacterial properties. These derivatives are often studied for their potential to overcome antibiotic resistance .

Scientific Research Applications

Gentamicin A3 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study aminoglycoside antibiotics and their interactions with bacterial ribosomes.

Biology: Employed in studies investigating bacterial protein synthesis and mechanisms of antibiotic resistance.

Medicine: Used in the development of new antibiotics and in clinical research to treat severe bacterial infections.

Industry: Applied in the production of gentamicin-based formulations for pharmaceutical use .

Mechanism of Action

Gentamicin A3 exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation. The primary molecular targets are the ribosomal RNA and specific proteins involved in the translation process .

Comparison with Similar Compounds

Similar Compounds

- Gentamicin C1

- Gentamicin C1a

- Gentamicin C2

- Sisomicin

- Garamine

Comparison

Gentamicin A3 is unique due to its specific structure and the presence of distinct functional groups that contribute to its antibacterial activity. Compared to other gentamicin components, this compound may exhibit different binding affinities and efficacies against various bacterial strains. Its unique properties make it a valuable component in the gentamicin complex .

Biological Activity

Gentamicin A3 is a member of the aminoglycoside class of antibiotics, primarily used for its potent antibacterial properties against a variety of Gram-negative and some Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, resistance patterns, and therapeutic applications based on diverse research findings.

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacterial ribosomes, leading to the inhibition of protein synthesis. This binding causes misreading of mRNA, resulting in the production of nonfunctional or toxic proteins, which ultimately leads to bacterial cell death. The effectiveness of this compound is influenced by several factors:

- Concentration-Dependent Killing : The bactericidal activity of this compound is concentration-dependent, meaning higher concentrations yield greater antibacterial effects.

- Post-Antibiotic Effect (PAE) : Gentamicin exhibits a PAE, which refers to the continued suppression of bacterial growth after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC) .

Efficacy Against Bacteria

This compound is particularly effective against a range of pathogens, including:

- Gram-Negative Bacteria : Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

- Gram-Positive Bacteria : Staphylococcus aureus and Enterococcus species (though resistance can occur).

Resistance Mechanisms

Resistance to this compound can develop through various mechanisms:

- Aminoglycoside-Modifying Enzymes : These enzymes modify gentamicin, rendering it ineffective. Strains like Enterococcus faecalis have shown resistance due to permeability impairments rather than enzyme production .

- Efflux Pumps : Some bacteria can expel gentamicin from their cells before it can exert its effects.

- Altered Target Sites : Mutations in ribosomal proteins can reduce gentamicin binding affinity.

Clinical Applications

This compound is utilized in treating severe infections caused by susceptible organisms. It is often used in combination with other antibiotics to enhance efficacy and prevent resistance development. Notable clinical applications include:

- Sepsis Management : Effective against severe infections where rapid intervention is critical.

- Bone Infections : Local delivery systems incorporating gentamicin have been developed for treating osteomyelitis .

Table 1: Efficacy of this compound Against Various Pathogens

| Pathogen | MIC (µg/ml) | Notes |

|---|---|---|

| Escherichia coli | 1-4 | Highly susceptible |

| Pseudomonas aeruginosa | 4-16 | Variable susceptibility |

| Staphylococcus aureus | 0.5-2 | Effective against methicillin-sensitive strains |

Case Study: Gentamicin in Bone Substitutes

A study investigated the use of a ceramic bone substitute containing gentamicin for treating trochanteric hip fractures. Results showed that initial concentrations of gentamicin were effective in preventing infection while maintaining low serum levels .

Table 2: Clinical Outcomes with Gentamicin-Loaded Bone Substitutes

| Parameter | Pre-Treatment | Post-Treatment |

|---|---|---|

| Infection Rate (%) | 25 | 5 |

| Average Healing Time (weeks) | 12 | 8 |

Properties

CAS No. |

55715-67-8 |

|---|---|

Molecular Formula |

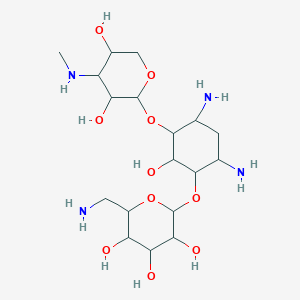

C18H36N4O10 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H36N4O10/c1-22-9-7(23)4-29-17(11(9)25)31-15-5(20)2-6(21)16(14(15)28)32-18-13(27)12(26)10(24)8(3-19)30-18/h5-18,22-28H,2-4,19-21H2,1H3 |

InChI Key |

BDTQHFBWYNCGHN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.